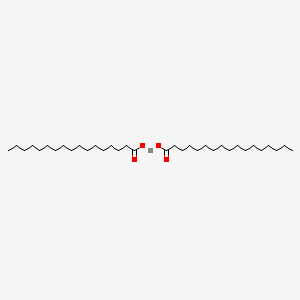
(E)-5-(phenyldiazenyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of azo dye, characterized by the presence of an azo group (-N=N-) linked to a phenyl group and a resorcinol moiety. This compound is known for its vibrant color and is used in various industrial applications, including as a dye and in photoresist compositions .
Preparation Methods
Phenylazoresorcinol can be synthesized through several methods. One common synthetic route involves the diazotization of aniline followed by coupling with resorcinol . The reaction typically proceeds under acidic conditions, where aniline is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then reacted with resorcinol to form phenylazoresorcinol.
Industrial production methods often involve similar processes but are optimized for higher yields and purity. For instance, the disulfonation of benzene followed by neutralization and extraction can be used to produce resorcinol, which is then coupled with a diazonium compound to form phenylazoresorcinol .
Chemical Reactions Analysis
Phenylazoresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: Phenylazoresorcinol can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common reagents used in these reactions include sodium hydroxide for deprotonation, hydrogen peroxide for oxidation, and reducing agents like sodium dithionite for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylazoresorcinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylazoresorcinol involves its interaction with biological molecules through its azo group. The compound can undergo proton removal in the presence of hydroxide ions, leading to the formation of reactive intermediates . These intermediates can interact with proteins and other cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Phenylazoresorcinol is similar to other azo dyes like Sudan G and Solvent Orange 1, which also contain azo groups linked to aromatic rings . phenylazoresorcinol is unique due to its specific structure, which includes a resorcinol moiety. This structure imparts distinct chemical properties, such as its ability to undergo specific substitution reactions and its use as a chromogenic reagent .
Similar compounds include:
- Sudan G
- Solvent Orange 1
- 2,4-Dihydroxyazobenzene
- C.I. Food Orange 3
These compounds share similar applications in dye chemistry and analytical chemistry but differ in their specific chemical properties and reactivity.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-phenyldiazenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
AKEJWZBTXCLPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)





